Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate
Overview
Description
Methyl Bexarotenate is a related compound of Bexarotene, which is an antineoplastic agent and a selective retinoid X receptor (RXR) agonist.
Scientific Research Applications
PET Imaging and CNS Diseases : A derivative of this compound has been investigated for use in PET imaging of the retinoid X receptor (RXR). It has been suggested as a candidate for the treatment of central nervous system diseases such as Alzheimer's and Parkinson's, with potential therapeutic effects demonstrated in rodent models (Shibahara et al., 2017).
Cancer and Dermatological Applications : Another study explored the synthesis and biological evaluation of analogs of this compound for potential use as RXR-selective agonists. One such compound, known for its approval in treating cutaneous T-cell lymphoma, was assessed for its effectiveness in inhibiting cell proliferation, suggesting potential for broader therapeutic applications (Heck et al., 2016).
Apoptotic Effects in Leukemia : Research into tetrahydronaphthalene derivatives of this compound showed apoptotic effects on a human chronic myelogenous leukemia cell line. This indicates its potential as an agent in leukemia treatment (Koç et al., 2017).
Antibacterial Activity : A study examined the antibacterial activity of a compound structurally related to Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate. This research highlighted the potential of such compounds in addressing antibiotic resistance in microbes (Agova et al., 2021).
Liquid Crystal Polymers : The application of derivatives of this compound in the field of liquid crystal polymers was explored. This research focused on the synthesis and mesomorphic properties of hydrogen-bonded side-chain liquid crystal polymers, contributing to the development of advanced materials (Muhammad et al., 2020).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrophobic interactions and π-π stacking, common mechanisms for aromatic compounds .
Pharmacokinetics
Some pharmacokinetic properties can be inferred from its structure :
- Absorption : The compound’s high lipophilicity (Log Po/w (iLOGP): 4.45 ) suggests it may be well absorbed in the gastrointestinal tract .
- Distribution : The compound’s lipophilicity also suggests it may distribute well into tissues .
- Metabolism : The compound may be metabolized by CYP2C9 and CYP2D6 enzymes, as it is a potential substrate for these enzymes .
- Excretion : The route of excretion is unknown, but it may involve hepatic and renal pathways .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification .
properties
IUPAC Name |
methyl 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O2/c1-16-14-21-22(25(5,6)13-12-24(21,3)4)15-20(16)17(2)18-8-10-19(11-9-18)23(26)27-7/h8-11,14-15H,2,12-13H2,1,3-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOGQLTPWIBNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439084 | |
Record name | Methyl 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153559-48-9 | |
Record name | Methyl 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.